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Compound of Interest |

Compound Name: R-IMPP Hydrochloride
CAS No.: 2173005-10-0
Cat. No.: B610486
. J

Executive Summary

R-IMPP hydrochloride (also identified as PF-00932239) is a first-in-class, orally bioavailable
small molecule that inhibits the translation of Proprotein Convertase Subtilisin/Kexin Type 9
(PCSK?9). Unlike monoclonal antibodies (e.g., evolocumab) that sequester circulating PCSK®9,
R-IMPP acts intracellularly by selectively stalling the human 80S ribosome during the
elongation phase of PCSK9 protein synthesis.

This guide details the physicochemical properties, unique ribosomal stalling mechanism, and
validated experimental protocols for R-IMPP hydrochloride, designed for researchers
investigating lipid metabolism and novel RNA-targeted small molecule therapeutics.

Part 1: Chemical Identity & Structural Analysis

R-IMPP is a piperidine-isoquinoline derivative. The hydrochloride salt form is utilized to improve
agueous solubility and stability for biological assays.

Physicochemical Profile
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Property Data
Common Name R-IMPP (HCI)
Synonyms PF-00932239; PF-932239

(R)-N-(isoquinolin-1-yl)-3-(4-methoxyphenyl)-N-

IUPAC Name S ] ]
(piperidin-3-yl)propanamide hydrochloride
2173005-10-0 (HCI salt); 2133832-83-2 (Free
CAS Number
base)
Molecular Formula C24H28CIN3O2
Molecular Weight 425.96 g/mol
Appearance Light yellow to yellow solid
B DMSO: = 100 mg/mL (234 mM); Water:
Solubility )
Insoluble (requires co-solvents)
-20°C (Powder, 2 years); -80°C (In solvent, 6
Storage

months)

Structural Significance

The molecule features a chiral piperidine ring (R-enantiomer) which is critical for binding
affinity. The isoquinoline moiety is believed to interact with specific rRNA residues within the
ribosome exit tunnel, while the methoxyphenyl linker provides the correct spatial orientation to
interact with the nascent PCSK9 peptide chain.

Part 2: Pharmacological Profile & Mechanism of
Action
Core Mechanism: Selective Ribosome Stalling

R-IMPP operates via a highly specific mechanism known as transcript-dependent translation
inhibition. It does not inhibit general protein synthesis. Instead, it binds to the exit tunnel of the
human 80S ribosome.
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e Binding: R-IMPP binds to the ribosome only when specific amino acid sequences (present in
the N-terminal region of PCSK9) are being polymerized.

» Stalling: The presence of the small molecule in the exit tunnel, combined with the specific
geometry of the nascent PCSK9 peptide, induces a steric clash or conformational change
that halts the ribosome.

o Degradation: The stalled ribosome-mRNA complex triggers cellular quality control
mechanisms (likely No-Go Decay), leading to the degradation of the PCSK9 mRNA and the
nascent peptide.

e QOutcome: Reduced intracellular and secreted PCSK9 levels
Reduced degradation of LDL Receptors (LDLR)

Increased LDL-C clearance.

Signaling Pathway Visualization

The following diagram illustrates the interference of R-IMPP in the PCSK9 synthesis pathway.

mRNA/Peptide
Degradation

Click to download full resolution via product page

Caption: R-IMPP intercepts the PCSK9 mRNA-Ribosome complex, inducing stalling and
subsequent degradation, thereby preserving surface LDLR.

Selectivity Data

e Ribosome Specificity: Binds human 80S ribosomes; does not bind bacterial (E. coli)
ribosomes.[1][2]

© 2026 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b610486?utm_src=pdf-body-img
https://www.medchemexpress.com/R-IMPP.html
https://www.bioworld.com/articles/658400-r-impp-a-new-small-molecule-anti-secretagogue-of-pcsk9-with-a-new-mechanism-of-action?v=preview
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610486?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Proteome Selectivity: In ribosome profiling studies, R-IMPP (and its analog PF-06446846)
showed stalling on PCSK9 transcripts with negligible impact on the global proteome, making
it a highly selective chemical probe.

Part 3: Experimental Handling & Protocols
Solubilization & Stock Preparation

Critical Note: R-IMPP HClI is hygroscopic. Allow the vial to equilibrate to room temperature
before opening to prevent moisture absorption.

e Stock Solution (In Vitro): Dissolve in 100% DMSO to a concentration of 10-50 mM.

o Protocol: Add DMSO, vortex for 30 seconds. If particles persist, sonicate in a water bath at
37°C for 5 minutes.

» Working Solution (In Vivo): R-IMPP requires a co-solvent system for animal dosing (IP or
Oral).

o Recommended Vehicle: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline.[1][3]

o Preparation Order:

Dissolve compound in DMSO (10% of final vol).[1][3]

Add PEG300 (40% of final vol) and vortex.[3]

Add Tween-80 (5% of final vol) and vortex.[3]

Slowly add Saline (45% of final vol) while vortexing.

o Stability:[4][5] Prepare fresh immediately before dosing.

In Vitro Assay: PCSK9 Inhibition in HepG2 Cells

This protocol validates the activity of R-IMPP by measuring secreted PCSK9 and LDL uptake.

Materials:
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HepG2 cells (human hepatoma line).

Lipoprotein Deficient Serum (LPDS).

Fluorescently labeled LDL (e.g., Dil-LDL).

PCSK9 ELISA Kit.

Workflow:
e Seeding: Plate HepG2 cells in DMEM + 10% FBS. Allow to adhere overnight.

o Starvation: Switch to DMEM + 5% LPDS for 24 hours to upregulate LDLR and PCSK9
expression.

e Treatment: Treat cells with R-IMPP (0.1 uM — 10 uM) for 24 hours.
o Control: 0.1% DMSO vehicle.[5][6][7]

e Readout 1 (Secretion): Collect supernatant. Analyze via PCSK9 ELISA.
o Expected IC50: ~2-5 pM.

e Readout 2 (Function): Incubate cells with Dil-LDL (10 pg/mL) for 4 hours. Wash and measure
fluorescence.

o Expected Result: Dose-dependent increase in cellular fluorescence (LDL uptake).

Experimental Decision Tree

Use this workflow to determine the appropriate preparation method based on your application.
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Start: R-IMPP HCI Solid

Select Application

In Vitro (Cell Culture) In Vivo (Mouse/Rat)

Prepare Co-solvent Mix:
Pr?ﬁirgoffrgmssg’c" 10% DMSO + 40% PEG300
° + 5% Tween-80 + 45% Saline

l l

Dilute into Media Administer PO or IP
(Max 0.1% DMSO) (10-50 mg/kg)

Click to download full resolution via product page

Caption: Decision matrix for R-IMPP solubilization. In vivo formulation requires specific co-
solvents to prevent precipitation.

Part 4: Scientific Integrity & References[8][9]
Causality & Interpretation

When using R-IMPP, researchers must distinguish between transcriptional and translational
effects.

e (PCR vs. Western Blot: R-IMPP typically does not significantly lower PCSK9 mRNA levels
(unless degradation is rapid) but drastically lowers PCSK9 protein levels. A discrepancy
where mRNA is stable but protein is absent is the hallmark of this translation-stalling
mechanism.
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» Toxicity Controls: Because R-IMPP targets the ribosome, high doses (>50 uM) may lose
selectivity. Always run a cell viability assay (e.g., CellTiter-Glo) in parallel to ensure reduced
PCSK®9 is not due to general cytotoxicity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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